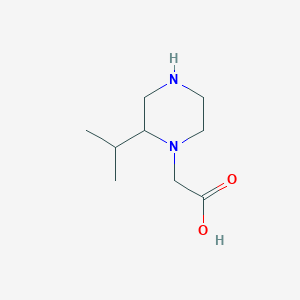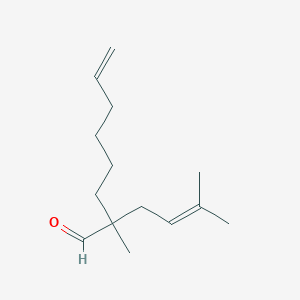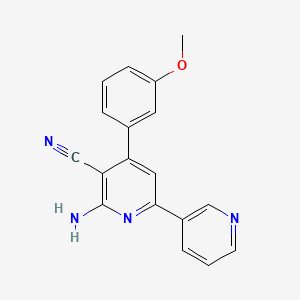
2,3-bis(1H-indol-3-yl)-6-nitroquinoxaline;phosphoric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-bis(1H-indol-3-yl)-6-nitroquinoxaline;phosphoric acid is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes two indole units and a nitroquinoxaline core. The presence of phosphoric acid further enhances its chemical properties, making it a versatile molecule for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-bis(1H-indol-3-yl)-6-nitroquinoxaline typically involves the electrophilic substitution reaction of indole with structurally divergent aldehydes and ketones. This reaction is often catalyzed by taurine in water, which serves as a green catalyst and solvent, respectively . The reaction conditions are optimized to achieve high yields and broad functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale electrophilic substitution reactions using automated reactors. The use of green catalysts and solvents, such as taurine and water, is emphasized to minimize environmental impact and enhance sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-bis(1H-indol-3-yl)-6-nitroquinoxaline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce indole derivatives.
Wissenschaftliche Forschungsanwendungen
2,3-bis(1H-indol-3-yl)-6-nitroquinoxaline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,3-bis(1H-indol-3-yl)-6-nitroquinoxaline involves its interaction with specific molecular targets and pathways. For instance, its anticancer properties are attributed to its ability to bind to and inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival . The compound’s fluorescent properties are due to its ability to form complexes with metal ions, leading to changes in its electronic structure and emission characteristics .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’-bis(indolyl)methane: Known for its anticancer properties and use in drug development.
Tris(1H-indol-3-yl)methane: Investigated for its potential as a therapeutic agent in various diseases.
Vibrindole A: A natural product with significant biological activities.
Uniqueness
2,3-bis(1H-indol-3-yl)-6-nitroquinoxaline stands out due to its unique combination of indole units and a nitroquinoxaline core, which imparts distinct chemical and biological properties. Its ability to act as a fluorescent probe and its potential anticancer activities make it a valuable compound for various scientific research applications.
Eigenschaften
CAS-Nummer |
923298-10-6 |
|---|---|
Molekularformel |
C24H18N5O6P |
Molekulargewicht |
503.4 g/mol |
IUPAC-Name |
2,3-bis(1H-indol-3-yl)-6-nitroquinoxaline;phosphoric acid |
InChI |
InChI=1S/C24H15N5O2.H3O4P/c30-29(31)14-9-10-21-22(11-14)28-24(18-13-26-20-8-4-2-6-16(18)20)23(27-21)17-12-25-19-7-3-1-5-15(17)19;1-5(2,3)4/h1-13,25-26H;(H3,1,2,3,4) |
InChI-Schlüssel |
IHCZGMVXDIPYNI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=NC4=C(C=C(C=C4)[N+](=O)[O-])N=C3C5=CNC6=CC=CC=C65.OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B14170486.png)


![2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B14170504.png)
![Benzamide, N-[3-[7-amino-4-[[4-(4-morpholinylcarbonyl)phenyl]amino]imidazo[2,1-f][1,2,4]triazin-2-yl]-2-methylphenyl]-4-(dimethylamino)-](/img/structure/B14170507.png)
![N-[2-(1,3-Benzodioxol-5-ylamino)-1-(4-methoxyphenyl)-2-oxoethyl]-N-[(2-fluorophenyl)methyl]-1H-benzotriazole-1-acetamide](/img/structure/B14170514.png)

![N-butyl-N-[2-(4-nitrophenyl)ethyl]-1-butanamine](/img/structure/B14170533.png)


![Methyl 3'-hydroxy-5'-methoxy[1,1'-biphenyl]-3-carboxylate](/img/structure/B14170547.png)
![[2-[(5R,8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-4,5,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B14170554.png)
